1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide is a chemical compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high stability and reactivity. It is widely used in various fields, including chemistry, biology, medicine, and industry, due to its ability to participate in a range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide typically involves the reaction of 2-(4-methylphenoxy)aniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, including distillation and crystallization, are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-N-phenylmethanesulfonamide
- 1,1,1-Trifluoro-N-(4-methylphenyl)methanesulfonamide
- 1,1,1-Trifluoro-N-(2-methoxyphenyl)methanesulfonamide
Uniqueness
1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide is unique due to the presence of both trifluoromethyl and phenoxy groups, which confer distinct chemical and biological properties. This combination of functional groups enhances the compound’s reactivity and stability, making it a valuable reagent in various scientific and industrial applications.
Properties
CAS No. |
55688-34-1 |
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Molecular Formula |
C14H12F3NO3S |
Molecular Weight |
331.31 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H12F3NO3S/c1-10-6-8-11(9-7-10)21-13-5-3-2-4-12(13)18-22(19,20)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
HKOWXWRXXCOQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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